molecular formula C18H21N3O2S B2767538 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol CAS No. 879440-87-6

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol

Cat. No. B2767538
CAS RN: 879440-87-6
M. Wt: 343.45
InChI Key: QKYKAMAUUGFTMC-UHFFFAOYSA-N
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Description

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol, also known as EEMT, is a synthetic estrogen compound that has been widely used in scientific research. EEMT is a derivative of the natural hormone estrogen and has been shown to have similar effects on the body. In

Scientific Research Applications

Antioxidant Activity and Agricultural Applications

  • Phenolic Compounds and Antioxidant Activity : A study explored the chemical composition, phenolic contents, and antioxidant activity of extracts from the Protea hybrid ‘Susara’. Among the isolated compounds were phenolic compounds similar to the queried compound. This research suggests potential applications in food preservation, pharmaceutical, cosmetic, and therapeutic industries due to their strong antioxidant properties (León et al., 2014).

Synthetic Chemistry and Drug Discovery

  • Triazenopyrazole Derivatives as Potential HIV-1 Inhibitors : A synthesis study of triazenopyrazole derivatives revealed their potential as inhibitors of HIV-1. This research indicates the possibility of using similar structures in drug development for targeting viral infections (Larsen et al., 1999).

Industrial and Chemical Engineering Applications

  • Synthesis of Thiazoles as Antioxidant Additives : A study involved the synthesis of thiazole compounds, closely related to the queried compound, for use as antioxidant additives in lubricating oils. This suggests potential industrial applications in enhancing the quality and performance of lubricating oils (Amer et al., 2011).

Molecular Structure and Tautomerism Studies

  • Annular Tautomerism of NH-pyrazoles : Research on the structures of NH-pyrazoles, which are structurally similar to the queried compound, contributes to the understanding of their tautomerism in solution and solid state. Such studies are crucial for the development of new compounds in medicinal chemistry (Cornago et al., 2009).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking of Similar Compounds : A study performed molecular docking and quantum chemical calculations on a compound structurally related to the queried molecule. These techniques are vital for predicting the biological activity and optimizing the design of new drugs (Viji et al., 2020).

Biological Evaluation and Drug Design

  • Biological Evaluation of Schiff Bases : Research on Schiff bases containing triazole and pyrazole rings, related to the queried compound, included spectroscopic characterization and evaluation of their antioxidant and α-glucosidase inhibitory activities. This highlights their potential in the development of novel therapeutic agents (Pillai et al., 2019).

properties

IUPAC Name

5-ethoxy-4-ethyl-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-5-12-7-13(14(22)8-15(12)23-6-2)17-16(11(4)20-21-17)18-19-10(3)9-24-18/h7-9,22H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYKAMAUUGFTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2C3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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